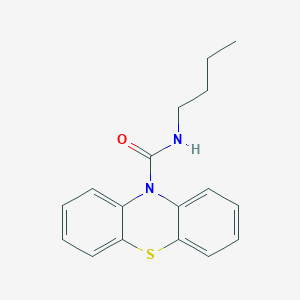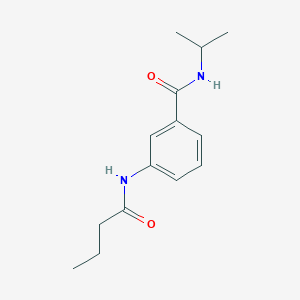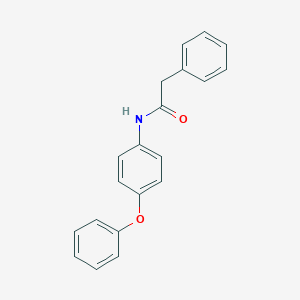![molecular formula C9H7N3OS2 B269496 (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PT, is a thiazolidinone derivative that has gained attention in recent years due to its potential therapeutic properties. PT has been shown to have anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce oxidative stress and inflammation in animal models of disease. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One advantage of using (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and simple synthesis method. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which could make it difficult to design experiments to test its efficacy.
未来方向
There are several potential future directions for research on (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic targets.
合成方法
The synthesis of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium methoxide to form the intermediate compound, which is then treated with thiourea to obtain this compound. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for industrial production.
科学研究应用
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
属性
分子式 |
C9H7N3OS2 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC 名称 |
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5H,(H,10,11)(H,12,13,14)/b6-5+ |
InChI 键 |
SYHJUQDILCTAGE-AATRIKPKSA-N |
手性 SMILES |
C1=CC=NC(=C1)N/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2 |
规范 SMILES |
C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)



![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269435.png)
![2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B269437.png)